molecular formula C15H11F6N3O3S B2831104 3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea CAS No. 866043-24-5

3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea

Cat. No.: B2831104
CAS No.: 866043-24-5
M. Wt: 427.32
InChI Key: BNRASYQZKCNWOD-UHFFFAOYSA-N
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Description

3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with trifluoromethyl groups and a sulfonyl amide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with an amine derivative, followed by coupling with a pyridine derivative containing trifluoromethyl groups. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-bis(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea stands out due to its unique combination of trifluoromethyl and sulfonyl amide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N3O3S/c1-8-2-4-10(5-3-8)28(26,27)24-13(25)23-12-11(15(19,20)21)6-9(7-22-12)14(16,17)18/h2-7H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRASYQZKCNWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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